2,3-Difluoro-5-methoxybenzaldehyde
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Overview
Description
2,3-Difluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methoxy group is attached at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluoro-5-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 5-methoxybenzaldehyde. The reaction typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include nitration, reduction, and subsequent fluorination steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms or methoxy group.
Major Products Formed
Oxidation: 2,3-Difluoro-5-methoxybenzoic acid.
Reduction: 2,3-Difluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-5-methoxybenzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aldehydes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with only one fluorine atom.
3,5-Difluoro-2-methoxybenzaldehyde: Fluorine atoms at different positions.
2,3-Difluoro-4-methoxybenzaldehyde: Methoxy group at a different position.
Uniqueness
2,3-Difluoro-5-methoxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and methoxy group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H6F2O2 |
---|---|
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2,3-difluoro-5-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6F2O2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
InChI Key |
WLFKEKBXGRXOKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)F)C=O |
Origin of Product |
United States |
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